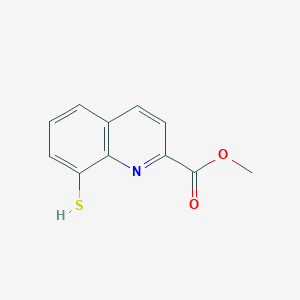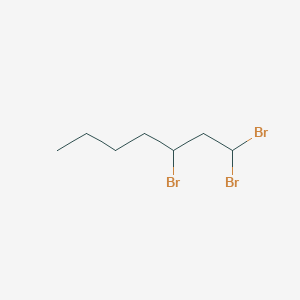
1,1,3-Tribromoheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Tribromoheptane is an organic compound with the molecular formula C7H13Br3 It is a derivative of heptane, where three bromine atoms are substituted at the 1st and 3rd positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromoheptane can be synthesized through the bromination of heptane. The process typically involves the addition of bromine (Br2) to heptane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The bromination reaction is monitored closely to prevent over-bromination and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3-Tribromoheptane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to heptane by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of heptanol, heptanenitrile, or heptanamine.
Elimination: Formation of heptenes.
Reduction: Formation of heptane.
Applications De Recherche Scientifique
1,1,3-Tribromoheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds and as an intermediate in multi-step synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants and other brominated industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,3-tribromoheptane involves its interaction with nucleophiles and electrophiles. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific molecular targets and pathways depend on the nature of the reacting species and the reaction conditions.
Comparaison Avec Des Composés Similaires
1,2,3-Tribromoheptane: Another brominated derivative of heptane with bromine atoms at the 1st, 2nd, and 3rd positions.
1,2,3-Tribromopropane: A shorter chain brominated compound with similar reactivity.
1,1,1-Tribromoheptane: A structural isomer with all three bromine atoms at the 1st position.
Uniqueness: 1,1,3-Tribromoheptane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 1st and 3rd positions allows for selective reactions that are not possible with other isomers or similar compounds.
Propriétés
Numéro CAS |
90278-16-3 |
|---|---|
Formule moléculaire |
C7H13Br3 |
Poids moléculaire |
336.89 g/mol |
Nom IUPAC |
1,1,3-tribromoheptane |
InChI |
InChI=1S/C7H13Br3/c1-2-3-4-6(8)5-7(9)10/h6-7H,2-5H2,1H3 |
Clé InChI |
PEIABAXPPRGXFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


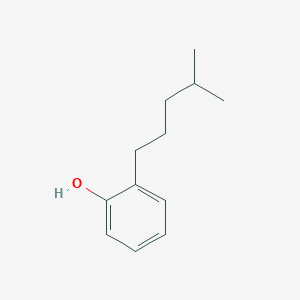
![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)
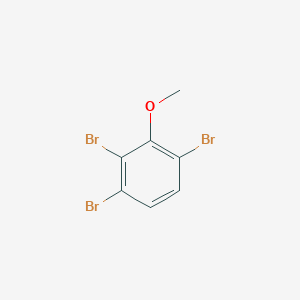

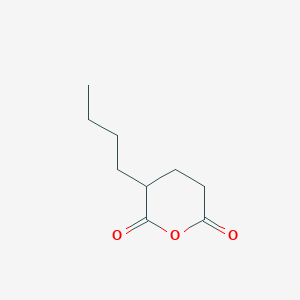
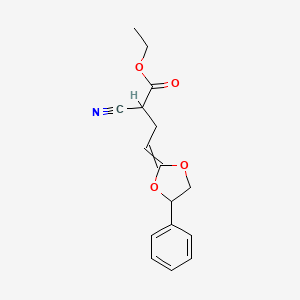


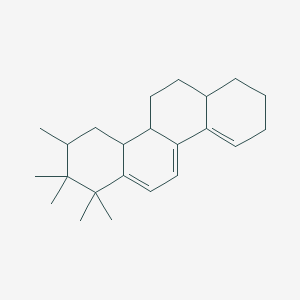
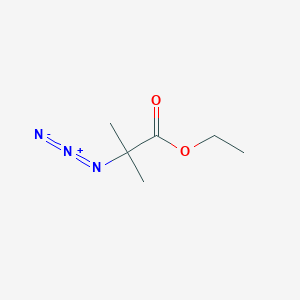
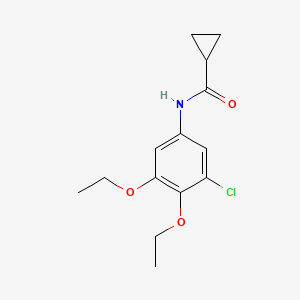
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

